N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide
Description
This compound features a central 4-methylthiazole-5-carboxamide scaffold substituted at the 2-position with a 1H-pyrrol-1-yl group. The carboxamide nitrogen is further functionalized with a polyethylene glycol-like chain terminating in a 2,5-dioxopyrrolidin-1-yl (N-hydroxysuccinimide, NHS) ester. The synthesis likely involves coupling a preformed thiazole carboxylate intermediate with a diamine linker, followed by NHS ester activation, as described in analogous pathways for related carboxamide derivatives .
Properties
IUPAC Name |
N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4S/c1-12-15(26-17(19-12)20-7-2-3-8-20)16(24)18-6-10-25-11-9-21-13(22)4-5-14(21)23/h2-3,7-8H,4-6,9-11H2,1H3,(H,18,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVNYKJDBPMQVQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCCOCCN3C(=O)CCC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 2,5-dioxopyrrolidin-1-yl ethyl ether and 4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxylic acid. These intermediates are then coupled under specific conditions, possibly involving the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the formation of the final product.
Industrial Production Methods
Industrial production of such compounds would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of automated synthesis equipment, stringent reaction controls, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional carbonyl groups, while substitution reactions could introduce new functional groups such as halogens or alkyl chains.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound might be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural features could make it a candidate for binding studies or as a probe in biochemical assays.
Medicine
In medicinal chemistry, compounds with similar structures are often investigated for their pharmacological properties. This compound could be evaluated for its potential as a therapeutic agent, targeting specific enzymes or receptors.
Industry
In the industrial sector, such compounds might be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved might include inhibition or activation of specific signaling cascades, ultimately affecting cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide Derivatives
Structural Differences :
- The 2-position substituent is a 4-pyridinyl group instead of 1H-pyrrol-1-yl.
- Lacks the NHS ester-terminated ethoxyethyl chain.
Functional Implications :
- Pyridinyl groups enhance water solubility and metal-coordination capacity, whereas pyrrole rings may improve membrane permeability due to increased hydrophobicity.
- The NHS ester in the target compound enables bioconjugation, a feature absent in pyridinyl analogs .
4-(2,5-Dioxopyrrolidin-1-yl)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide
Structural Differences :
- Replaces the thiazole core with a chromeno-pyridinone system.
- Uses a benzamide linker instead of an ethoxyethyl chain.
Functional Implications :
Bis(2-(2-(2-(3-((2,5-Dioxopyrrolidin-1-yl)oxy)-3-oxopropoxy)ethoxy)ethoxy)ethyl) C60–malonate
Structural Differences :
- Incorporates a fullerene (C60) core with NHS ester-functionalized PEG chains.
- Lacks the thiazole-pyrrole-carboxamide scaffold.
Functional Implications :
Key Research Findings
- Synthetic Flexibility : The ethoxyethyl-NHS ester linker in the target compound allows modular synthesis, enabling attachment to diverse amine-containing payloads .
- Bioactivity : Thiazole carboxamides with pyrrole substituents demonstrate enhanced cellular uptake compared to pyridinyl analogs, as observed in related antimicrobial studies .
- Stability : NHS esters are hydrolytically labile, necessitating anhydrous storage conditions for the target compound, whereas pyridinyl thiazole carboxamides exhibit greater aqueous stability .
Biological Activity
N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide is a complex organic compound that has attracted attention in various scientific disciplines due to its unique structural features and potential biological activities. This compound integrates a pyrrolidine-2,5-dione moiety with a thiazole ring, known for their significant pharmacological properties. The following sections will explore its synthesis, biological activities, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves several critical steps:
- Formation of the Pyrrolidine-2,5-dione Moiety : This is achieved through the reaction of succinic anhydride with ammonia or primary amines.
- Linking to the Thiazole Ring : This step often employs coupling agents like EDCI to form an amide bond between the pyrrolidine derivative and the thiazole carboxylic acid.
- Introduction of the Ethoxyethyl Linker : This is accomplished via nucleophilic substitution reactions.
Antimicrobial Properties
Research indicates that derivatives containing thiazole rings exhibit notable antimicrobial activity. For instance, compounds similar to N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-methylthiazole have demonstrated effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .
| Compound | Activity | Target Pathogen |
|---|---|---|
| 3h | Excellent | MRSA |
| 3j | Excellent | Vancomycin-resistant E. faecium |
| 9f | Broad-spectrum | Drug-resistant Candida strains |
Anticancer Activity
Thiazole derivatives are recognized for their anticancer properties, often linked to mechanisms inhibiting matrix metalloproteinases and BCL2 family proteins. In vitro studies have shown that certain thiazole compounds can induce apoptosis in cancer cell lines such as HCT-116 and HepG2 .
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| 4c | 2.31 ± 0.43 | HCT-116 |
| 4d | 2.94 ± 0.62 | HCT-116 |
| 8c | 4.57 ± 0.85 | HepG2 |
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Its structure suggests it may interact with various biological receptors or enzymes, which could be leveraged in drug design for conditions requiring modulation of enzymatic activity .
Case Studies
Several studies have explored the biological activity of compounds structurally related to N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-methylthiazole:
- Antibacterial Evaluation : A study highlighted that thiazole derivatives exhibited significant antibacterial activity against resistant strains, emphasizing their potential as novel antimicrobial agents .
- Anticancer Screening : Research on thiazole derivatives indicated effective inhibition of cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
- Enzyme Modulation : Preliminary findings suggest that compounds with similar structures may serve as effective modulators of specific enzymes involved in metabolic pathways .
Q & A
Q. Critical Conditions :
| Parameter | Optimal Range |
|---|---|
| Temperature | 60–100°C (reflux) |
| Solvent | Ethanol, DMF, dichloromethane |
| Reaction Time | 4–12 hours (monitored by TLC) |
Basic: Which analytical techniques are essential for structural confirmation and purity assessment?
Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify proton environments and carbon backbone .
- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolve 3D conformation for stereochemical validation .
- HPLC-PDA : Assess purity (>95%) using reverse-phase columns (C18) with acetonitrile/water gradients .
Basic: How does the compound’s solubility and stability profile influence experimental design?
Answer:
- Solubility : Moderately soluble in DMSO and DMF due to hydrophobic (thiazole, pyrrole) and hydrophilic (carboxamide) groups. Poor aqueous solubility necessitates formulation with co-solvents (e.g., cyclodextrins) for in vitro assays .
- Stability : Stable at 4°C in inert atmospheres. Avoid strong oxidizers or extreme pH to prevent degradation of the dioxopyrrolidinyl group .
Q. Solubility Table :
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | ~10–15 |
| Water | <0.1 |
| Ethanol | ~2–5 |
Advanced: How can reaction yields be optimized while minimizing side products?
Answer:
- Design of Experiments (DoE) : Use factorial designs to evaluate variables (temperature, solvent ratio, catalyst loading). For example, a 3-factor Box-Behnken model reduces trial numbers by 40% .
- Microwave-Assisted Synthesis : Accelerate reaction kinetics (e.g., 80°C for 30 min vs. 6-hour reflux) .
- Continuous Flow Systems : Improve mixing efficiency and heat transfer for scale-up .
Q. Optimization Table :
| Variable | Impact on Yield |
|---|---|
| Catalyst (Pd) | +25% yield at 5 mol% |
| Solvent (DMF vs. EtOH) | DMF increases by 15% |
| pH (7–9) | Neutral pH minimizes hydrolysis |
Advanced: How to resolve contradictions in spectral data (e.g., unexpected NMR peaks)?
Answer:
- Multi-Technique Cross-Validation : Combine 2D NMR (COSY, HSQC) with IR to assign ambiguous signals .
- Isotopic Labeling : Use deuterated analogs to trace proton exchange in dynamic systems .
- Computational NMR Prediction : Tools like Gaussian or ACD/Labs simulate spectra to identify impurities .
Advanced: What computational strategies predict biological target interactions?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger to model binding with kinases or GPCRs .
- QM/MM Simulations : Analyze electronic interactions (e.g., pyrrole π-stacking) at target active sites .
- Pharmacophore Mapping : Identify critical functional groups (e.g., carboxamide H-bond donors) using MOE .
Advanced: How to evaluate stability under varying pH and temperature conditions?
Answer:
- Forced Degradation Studies : Expose the compound to 0.1M HCl/NaOH (37°C, 24h) and analyze degradation products via LC-MS .
- Accelerated Stability Testing : Store at 40°C/75% RH for 1–3 months; monitor changes with DSC/TGA .
Advanced: What strategies validate target engagement in cellular models?
Answer:
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics with immobilized targets .
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by thermal stabilization in lysates .
- Knockout/RNAi Models : Compare activity in wild-type vs. target-deficient cells to establish specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
